molecular formula C12H20BNO3 B1386896 (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid CAS No. 1313761-40-8

(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid

Cat. No. B1386896
M. Wt: 237.11 g/mol
InChI Key: KDBDWYZZRWJBER-UHFFFAOYSA-N
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Description

“(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid” is a boronic acid with the molecular formula C12H20BNO3 . It has an average mass of 237.103 Da and a monoisotopic mass of 237.153625 Da .


Synthesis Analysis

Boronic acids, including “(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid” consists of 12 carbon atoms, 20 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Boronic acids, such as “(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid”, have been used in various chemical reactions. For instance, they have been used in the catalytic protodeboronation of pinacol boronic esters . This reaction was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

“(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 378.1±52.0 °C at 760 mmHg, and a flash point of 182.4±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 2.14 .

properties

IUPAC Name

[2-methoxy-5-[[methyl(propan-2-yl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3/c1-9(2)14(3)8-10-5-6-12(17-4)11(7-10)13(15)16/h5-7,9,15-16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBDWYZZRWJBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CN(C)C(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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